molecular formula C28H25N3O4S B2446378 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114654-38-4

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2446378
CAS No.: 1114654-38-4
M. Wt: 499.59
InChI Key: QSXVPUMTQWENMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Oxazole Ring: The initial step involves the synthesis of the oxazole ring. This can be achieved through the cyclization of 2-ethoxyphenylacetic acid with appropriate reagents under acidic or basic conditions.

    Attachment of the Methylthio Group: The next step involves the introduction of the methylthio group to the oxazole ring. This can be done using methylthiolating agents such as methyl iodide in the presence of a base like sodium hydride.

    Formation of the Quinazolinone Core: The final step involves the synthesis of the quinazolinone core. This can be achieved by reacting the intermediate with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and its potential as an anti-inflammatory agent.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathway Modulation: It modulates cellular pathways involved in inflammation and apoptosis, leading to its potential anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-phenyl-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one
  • 2-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methylthio)-3-phenylquinazolin-4(3H)-one

Uniqueness

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both ethoxy and methoxy substituents, which may enhance its pharmacological properties compared to similar compounds. These substituents can influence the compound’s solubility, bioavailability, and interaction with molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-24-15-9-6-12-20(24)26-29-22(18(2)35-26)17-36-28-30-21-13-7-5-11-19(21)27(32)31(28)23-14-8-10-16-25(23)33-3/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXVPUMTQWENMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.